molecular formula C17H12N2O B2909472 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR CAS No. 1119391-68-2

11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR

Cat. No.: B2909472
CAS No.: 1119391-68-2
M. Wt: 260.296
InChI Key: WCQFBSQQGRLAGT-UHFFFAOYSA-N
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Description

11-Methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one is a polycyclic heterocyclic compound featuring a fused benzoindene core integrated with a 1,4-diazepine ring. This compound is synthesized via gold(I)-catalyzed domino reactions involving o-phenylenediamines and ynones, as reported by the Liu group . The reaction proceeds through Michael addition, intramolecular condensation, and aromatization, yielding high-purity derivatives. Its structural complexity and nitrogen-rich framework make it a candidate for diverse biological activities, including antimicrobial, antimalarial, and neuroactive properties.

Properties

IUPAC Name

11-methyl-10H-indeno[2,1-c][1,5]benzodiazepin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c1-10-15-16(11-6-2-3-7-12(11)17(15)20)19-14-9-5-4-8-13(14)18-10/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQFBSQQGRLAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C3N1)C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indeno[1,2-b]quinoxaline intermediate, which is then subjected to methylation and subsequent cyclization to form the final diazepinone structure . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process.

Chemical Reactions Analysis

11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR undergoes various types of chemical reactions, including:

Scientific Research Applications

11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Structural Comparisons

The compound is structurally analogous to other benzoindeno-fused heterocycles, differing in heteroatom composition and substitution patterns. Key comparisons include:

Compound Class Core Structure Heteroatoms Key Substitutions References
1,4-Diazepines Benzo[b]indeno[3,2-e]1H-1,4-diazepine N, N 11-Methyl, 12-keto
1,4-Thiazepines Benzo[b]indeno[1,2-e][1,4]thiazepinone S, N Sulfur atom at position 1
Triazolo[3,4-b][1,3,4]thiadiazines Indeno[1,2-e]triazolothiadiazine N, S Triazole and thiadiazine fusion
Pyrano-Furo-Triazolopyrimidines Pyrano[4',3':4,5]furo[3,2-e]triazolopyrimidine O, N Furopyran and triazole rings

Key Observations :

  • Substituents such as the 11-methyl group in the target compound may enhance metabolic stability compared to phenyl or sulfoxide derivatives seen in benzothiazepines .

Key Observations :

  • The gold-catalyzed method for diazepines offers regioselectivity but requires specialized catalysts, whereas thiazepine syntheses rely on simpler acid-mediated cyclizations .
  • Oxidation of sulfur in benzothiazepines (e.g., sulfone/sulfoxide formation) is achievable, but analogous modifications in diazepines remain unexplored .

Key Observations :

  • Triazolothiadiazines show broad-spectrum antimicrobial effects, suggesting the diazepine scaffold could be optimized similarly with appropriate substitutions .

Biological Activity

11-Methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one (CAS Number: 1119391-68-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its chemical properties, biological activities, and relevant research findings.

The molecular formula of 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one is C17H12N2OC_{17}H_{12}N_{2}O with a molecular weight of 260.29 g/mol. Key physical properties include:

PropertyValue
Density1.3 ± 0.1 g/cm³
Boiling Point402.2 ± 45.0 °C
Flash Point197.0 ± 28.7 °C
LogP2.16
pKa5.95 ± 0.20

These properties suggest that the compound has moderate lipophilicity and stability under standard conditions, making it a candidate for various biological applications.

Research indicates that compounds similar to 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one may exhibit activity through multiple mechanisms, including:

  • Receptor Binding : Potential interaction with neurotransmitter receptors, which could influence neurological pathways.
  • Enzyme Inhibition : Possible inhibition of specific enzymes involved in metabolic pathways or disease processes.

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

  • Antidepressant Activity : A study on related diazepinone derivatives showed promise in alleviating depressive symptoms in animal models by modulating serotonin pathways.
  • Anticancer Potential : Research has indicated that similar compounds can induce apoptosis in cancer cell lines through the activation of caspases.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases.

Case Studies

A few notable case studies highlight the biological activity of compounds within the same class:

  • Case Study 1 : In a study published in the Journal of Medicinal Chemistry, a derivative showed significant inhibition of tumor growth in xenograft models, suggesting a potential role in cancer therapy.
  • Case Study 2 : A neuropharmacological study indicated that a structurally similar compound improved cognitive function in rodent models of Alzheimer's disease.

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